

In-Depth Structural Analysis of N-hexanoyl-d7-sphingosine: A Technical Guide

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Compound of Interest

Compound Name: *Ceramide C6-d7*

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Abstract

N-hexanoyl-d7-sphingosine, a deuterated analog of the cell-permeable C6-ceramide, serves as a crucial tool in sphingolipid research, particularly in studies involving mass spectrometry-based lipidomics. Its isotopic labeling allows for its use as an internal standard, enabling precise quantification of endogenous ceramides. Understanding the structural characteristics of this molecule is paramount for its effective application. This technical guide provides a comprehensive overview of the structural analysis of N-hexanoyl-d7-sphingosine, detailing its physicochemical properties, mass spectrometric fragmentation, and the experimental protocols for its characterization. Furthermore, this guide illustrates its role in the broader context of ceramide-mediated signaling pathways.

Physicochemical Properties

N-hexanoyl-d7-sphingosine is a synthetic sphingolipid composed of a d7-labeled D-erythro-sphingosine backbone N-acylated with a hexanoyl (C6) fatty acid. The deuteration is typically on the terminal methyl and adjacent methylene groups of the sphingosine chain.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₄₀ D ₇ NO ₃	Calculated
Molecular Weight	404.69 g/mol	Calculated
Non-deuterated Molecular Formula	C ₂₄ H ₄₇ NO ₃	[1][2][3]
Non-deuterated Molecular Weight	397.6 g/mol	[1][2][3]
IUPAC Name	N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide-d ₇	[1]
Synonyms	C ₆ -d ₇ -Ceramide, N-hexanoyl-D-erythro-sphingosine-d ₇	
Physical Form	White waxy solid	[4]
Solubility	Soluble in ethanol and DMSO	[4]

Mass Spectrometric Analysis

Mass spectrometry is a primary technique for the structural elucidation and quantification of N-hexanoyl-d₇-sphingosine. Electrospray ionization (ESI) is commonly employed for the analysis of sphingolipids.

Expected Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the protonated molecule $[M+H]^+$ and its characteristic fragments are crucial for its identification. The fragmentation pattern of the non-deuterated N-hexanoyl-sphingosine provides a reliable reference.

Ion	Expected m/z (d7)	Non-deuterated m/z	Description	Reference
[M+H] ⁺	405.7	398.3629	Protonated parent molecule	[1]
[M+H-H ₂ O] ⁺	387.7	380.2	Loss of a water molecule	[1]
[M+H-2H ₂ O] ⁺	369.7	Not reported	Loss of two water molecules	
Sphingoid base fragment	271.3	264.3	Cleavage of the amide bond, retaining the sphingosine backbone	[1]

Note: The expected m/z values for the deuterated species are calculated based on the non-deuterated fragments and the addition of 7 deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of N-hexanoyl-d7-sphingosine in a biological matrix, adaptable for various research applications.

1. Lipid Extraction:

- A common method for lipid extraction is the Bligh and Dyer method.[5]
- To a 50 μ L sample (e.g., plasma, cell lysate), add an internal standard solution.[5]
- Add a 2:1 (v/v) mixture of chloroform/methanol and vortex thoroughly.[5]
- Sequentially add chloroform and water, with vortexing after each addition, to induce phase separation.[5]
- Centrifuge to separate the layers and collect the lower organic phase containing the lipids.[5]

- Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

2. Liquid Chromatography (LC) Separation:

- Reconstitute the dried lipid extract in the initial mobile phase.
- Chromatographic separation is typically achieved using a C18 reversed-phase column.^[5]
- A common mobile phase system consists of:
 - Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.^[6]
 - Mobile Phase B: Acetonitrile with 0.2% formic acid.^[6]
- A gradient elution is employed to separate the lipids. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic species.^[6]

3. Mass Spectrometry (MS) Detection:

- The LC eluent is introduced into an electrospray ionization (ESI) source operating in positive ion mode.^[6]
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.^[6]
- The precursor ion (e.g., m/z 405.7 for $[M+H]^+$ of N-hexanoyl-d7-sphingosine) is selected in the first quadrupole (Q1).
- The precursor ion is fragmented in the second quadrupole (q2, collision cell).
- A specific product ion (e.g., m/z 271.3, the deuterated sphingoid base fragment) is monitored in the third quadrupole (Q3).

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its structure and

stereochemistry.

Expected Structural Insights from NMR

- ^1H NMR: Provides information on the number of different types of protons and their connectivity. Key signals would include those from the vinyl protons of the sphingosine double bond, the methine protons of the hydroxyl- and amide-bearing carbons, and the protons of the hexanoyl chain.
- ^{13}C NMR: Shows the number of different types of carbon atoms. The signals for the carbonyl carbon of the amide, the carbons of the double bond, and the carbons bearing hydroxyl groups are characteristic.
- 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

- Dissolve a sufficient amount of N-hexanoyl-d7-sphingosine in a deuterated solvent such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

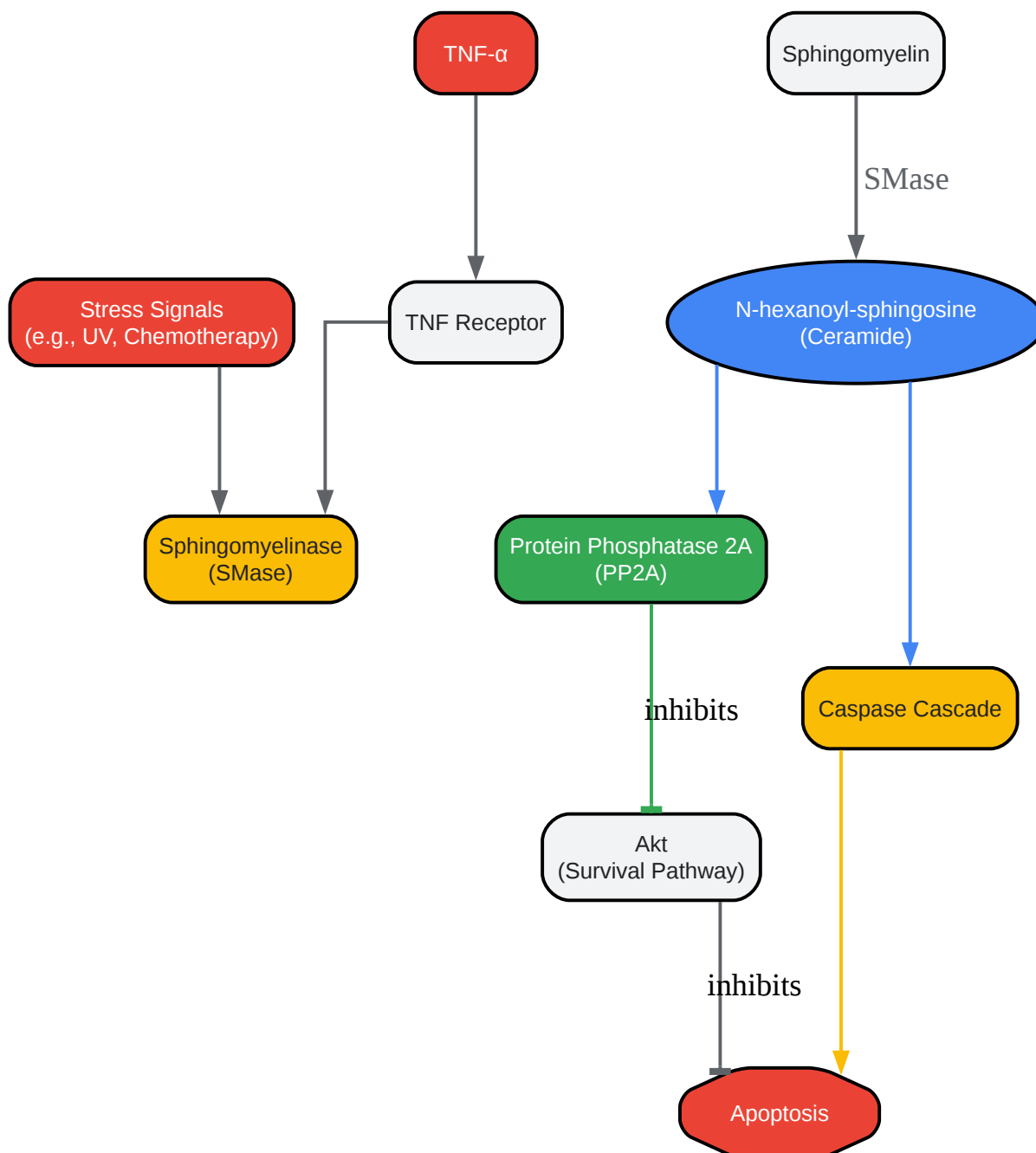
- Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

Role in Signaling Pathways

N-hexanoyl-sphingosine (C6-ceramide) is a cell-permeable analog of endogenous ceramides and is widely used to study ceramide-mediated signaling pathways. Ceramides are central lipid second messengers involved in a variety of cellular processes, most notably apoptosis (programmed cell death).^{[7][8][9]}

Ceramide-Mediated Apoptosis Pathway

External stimuli, such as stress signals or cytokine receptor activation (e.g., TNF- α receptor), can lead to the activation of sphingomyelinases, which hydrolyze sphingomyelin in the cell membrane to generate ceramide.[10] Ceramide can then activate a cascade of downstream effectors, ultimately leading to apoptosis.

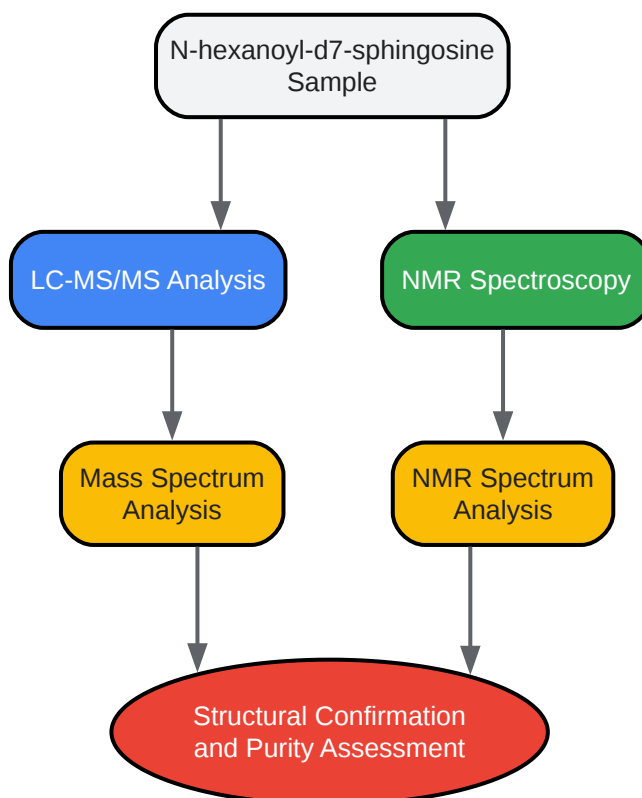


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Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Structural Analysis

The structural characterization of N-hexanoyl-d7-sphingosine involves a logical flow of experiments to confirm its identity and purity.



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Caption: Experimental workflow for structural analysis.

Conclusion

The structural analysis of N-hexanoyl-d7-sphingosine relies on a combination of mass spectrometry and NMR spectroscopy. These techniques provide detailed information on its molecular weight, fragmentation pattern, and atomic connectivity, confirming its identity and purity. As a deuterated internal standard, it is an invaluable tool for the accurate quantification of ceramides in complex biological samples, thereby facilitating a deeper understanding of the role of sphingolipids in health and disease. The experimental protocols and workflows detailed

in this guide provide a solid foundation for researchers and professionals working in the field of sphingolipidomics and drug development.

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